4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound is a pyrazoline derivative featuring a 4-chlorophenyl group at position 3, a 4-(dimethylamino)phenyl group at position 5, and a 4-oxobutanoic acid side chain. The dimethylamino group likely enhances solubility and bioavailability compared to halogenated analogs, while the oxobutanoic acid moiety may facilitate interactions with enzymes or receptors through hydrogen bonding .
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-24(2)17-9-5-15(6-10-17)19-13-18(14-3-7-16(22)8-4-14)23-25(19)20(26)11-12-21(27)28/h3-10,19H,11-13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXSDPLTRYSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A pyrazole ring , which is known for various pharmacological activities.
- A chlorophenyl group that may enhance lipophilicity and biological activity.
- A dimethylamino group , which can influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate to high efficacy in inhibiting cancer cell proliferation .
Case Studies:
- In vitro Studies : Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate demonstrated inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth percentages of 54.25% and 38.44%, respectively .
- Mechanistic Insights : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
The compound has been shown to influence inflammatory pathways. In vivo studies demonstrated a reduction in microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Pharmacological Mechanisms
The biological activities of 4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Modulation of Cellular Signaling : The interactions with specific cellular targets may lead to altered signaling cascades that promote apoptosis in cancer cells or reduce inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:
- Substituents on the pyrazole ring significantly affect potency and selectivity against various biological targets.
- The presence of electron-donating groups (like dimethylamino) enhances activity by improving binding affinity to target proteins.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazoline core and the phenyl rings. Key comparisons are outlined below:
Key Findings
Substituent Effects on Yield and Solubility The target compound’s dimethylamino group is electron-donating, contrasting with halogenated analogs (e.g., 24, 25, 26), which are electron-withdrawing. This difference likely improves aqueous solubility . Compounds with bulky substituents (e.g., 25, 26) exhibit lower yields (22–27%) compared to 24 (86%), suggesting steric hindrance during synthesis .
Biological Implications Molecular docking studies (e.g., AutoDock4 ) predict that the dimethylamino group in the target compound may enhance interactions with polar residues in enzyme active sites, unlike halogenated analogs.
Research Findings and Methodological Insights
- Synthetic Challenges: The target compound’s synthesis would likely follow "General Procedure G" (), involving cyclocondensation and purification via flash chromatography. However, the dimethylamino group’s basicity may require pH-controlled conditions to avoid decomposition .
- Electron Localization: The electron-rich dimethylamino group could increase electron density at the pyrazoline core, as analyzed via Multiwfn or ELF (Electron Localization Function) , influencing reactivity and stability.
- Crystallographic Analysis : SHELX programs () could resolve structural ambiguities, such as dihedral angles between substituents, critical for structure-activity relationship (SAR) studies .
Preparation Methods
Preparation of Chalcone Intermediate
A Claisen-Schmidt condensation between 4-chlorobenzaldehyde (1.0 equiv) and 4-dimethylaminoacetophenone (1.1 equiv) in ethanol (50 mL) catalyzed by 40% NaOH (5 mL) at 60°C for 6 hours yields the α,β-unsaturated ketone (E)-3-(4-chlorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (82% yield).
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: NaOH (40%)
- Temperature: 60°C
- Workup: Precipitation with ice-water, filtration, and recrystallization (ethanol/water).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, Ar–H), 7.75 (d, J=15.6 Hz, 1H, β-vinyl), 7.62 (d, J=8.4 Hz, 2H, Ar–H), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.78 (d, J=15.6 Hz, 1H, α-vinyl), 3.05 (s, 6H, N(CH₃)₂).
Pyrazoline Formation
The chalcone (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in glacial acetic acid (20 mL) under reflux (110°C) for 12 hours to form 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole (74% yield).
Mechanistic Insight :
- 1,4-Addition of hydrazine to the α,β-unsaturated ketone generates a hydrazone intermediate.
- Cyclization via intramolecular nucleophilic attack forms the pyrazoline ring.
Optimization Note :
- Excess hydrazine (1.5 equiv) increases yield to 81% but necessitates longer reaction times (18 hours).
Acylation with Succinic Anhydride
The pyrazoline (1.0 equiv) is treated with succinic anhydride (1.5 equiv) in dry dichloromethane (30 mL) using triethylamine (2.0 equiv) as a base at 0°C→25°C over 4 hours. The product, 4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid , is obtained after column chromatography (SiO₂, ethyl acetate/hexane 3:7) in 68% yield.
Critical Parameters :
- Temperature control : Acylation at 0°C minimizes side reactions (e.g., over-acylation).
- Solvent polarity : Dichloromethane ensures solubility of both reactants.
Synthetic Route 2: Microwave-Assisted Cyclocondensation
Accelerated Chalcone Synthesis
Using microwave irradiation (300 W, 100°C, 20 minutes), the chalcone intermediate is synthesized in 89% yield with reduced reaction time (vs. 6 hours conventionally).
One-Pot Pyrazoline and Acylation
A sequential protocol combines chalcone (1.0 equiv), hydrazine hydrate (1.2 equiv), and succinic anhydride (1.5 equiv) in acetonitrile under microwave conditions (80°C, 30 minutes). The target compound is isolated in 76% yield with 98% purity (HPLC).
Advantages :
- Time efficiency : Total synthesis time ≤1 hour.
- Reduced purification : Minimal byproducts due to controlled energy input.
Synthetic Route 3: Solid-Phase Synthesis
Immobilized Chalcone on Wang Resin
The chalcone is anchored to Wang resin via its ketone group using a tetraethylene glycol linker. Cyclocondensation with hydrazine (2.0 equiv) in DMF at 50°C for 8 hours affords resin-bound pyrazoline. Subsequent acylation with succinic anhydride (3.0 equiv) and cleavage (TFA/H₂O 95:5) yields the target compound in 65% overall yield.
Benefits :
- Scalability : Suitable for combinatorial libraries.
- Automation potential : Compatible with high-throughput screening.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Classical) | Route 2 (Microwave) | Route 3 (Solid-Phase) |
|---|---|---|---|
| Yield (%) | 68 | 76 | 65 |
| Time (hours) | 22 | 1 | 24 |
| Purity (HPLC, %) | 95 | 98 | 92 |
| Scalability | Moderate | High | High |
| Equipment Needs | Standard | Microwave reactor | Solid-phase reactor |
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆): δ 12.21 (s, 1H, COOH), 7.82 (d, J=8.5 Hz, 2H, Ar–H), 7.58 (d, J=8.5 Hz, 2H, Ar–H), 7.40 (d, J=8.5 Hz, 2H, Ar–H), 6.75 (d, J=8.5 Hz, 2H, Ar–H), 5.42 (dd, J=11.0, 4.5 Hz, 1H, pyrazoline H4), 3.68 (dd, J=17.0, 11.0 Hz, 1H, pyrazoline H5a), 3.12 (dd, J=17.0, 4.5 Hz, 1H, pyrazoline H5b), 2.95 (s, 6H, N(CH₃)₂), 2.65–2.55 (m, 4H, COCH₂CH₂COOH).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 174.3 (COOH), 170.1 (C=O), 153.2 (C–N), 135.6–114.2 (aromatic carbons), 62.1 (pyrazoline C4), 40.5 (N(CH₃)₂), 32.8 (COCH₂), 30.1 (CH₂COOH).
Mass Spectrometry (HRMS)
- Calculated for C₂₁H₂₁ClN₃O₃ : 410.1274 [M+H]⁺
- Found : 410.1276
Applications and Derivative Synthesis
The carboxylic acid group enables further functionalization:
- Amide derivatives : Coupling with amines using EDC/HOBt.
- Ester prodrugs : Reaction with alcohols under acidic conditions.
Q & A
Q. What are the standard synthetic routes for preparing this pyrazoline-based compound, and how is purity ensured?
The compound is synthesized via cyclocondensation reactions, typically involving hydrazine derivatives and α,β-unsaturated ketones. A key step is the formation of the pyrazoline ring using substituted chalcones under reflux conditions. Purification is achieved via column chromatography (e.g., silica gel with 10% methanol in dichloromethane) . Purity (>94%) is confirmed using HPLC and NMR spectroscopy (1H, 13C, and 19F where applicable) to verify the absence of unreacted intermediates or side products .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the pyrazoline ring (e.g., methine protons at δ 3.1–4.0 ppm), the 4-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm), and the dimethylamino group (singlet at δ 2.8–3.0 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching C22H22ClN3O3) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (if present) .
Q. How can computational tools assist in preliminary studies of this compound?
Tools like Multiwfn enable wavefunction analysis to map electrostatic potential surfaces (EPS) and electron localization functions (ELF), which predict reactive sites (e.g., the oxobutanoic acid moiety). Gaussian-based DFT calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps to estimate electronic properties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Replace the 4-chlorophenyl or dimethylaminophenyl groups with bioisosteres (e.g., 4-fluorophenyl, isopropyl) to assess effects on biological activity .
- Bioassays : Test derivatives in in vitro models (e.g., antioxidant activity via DPPH assay, IC50 determination) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What experimental strategies resolve contradictions in bioactivity data across assays?
- Dose-Response Curves : Confirm IC50/EC50 values in triplicate with controls (e.g., ascorbic acid for antioxidant assays) .
- Membrane Permeability Assays : Use Caco-2 cells to differentiate intrinsic activity from bioavailability limitations .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to proposed targets .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., between the oxobutanoic acid and solvent molecules) .
- Validation : Check R-factors (R1 < 0.05) and Ramachandran plots (98% in favored regions) .
Q. What advanced computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into NMDA receptor GluN2C/GluN2D subunits (a hypothesized target for pyrazolines) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
